2-fluoro-N-[2-(4-methylphenyl)-2-(morpholin-4-yl)ethyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-fluoro-N-[2-(4-methylphenyl)-2-(morpholin-4-yl)ethyl]benzamide is a synthetic organic compound that belongs to the class of benzamides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-N-[2-(4-methylphenyl)-2-(morpholin-4-yl)ethyl]benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the intermediate: The reaction between 2-fluorobenzoyl chloride and 4-methylphenylamine in the presence of a base such as triethylamine to form 2-fluoro-N-(4-methylphenyl)benzamide.
Introduction of the morpholine ring: The intermediate is then reacted with 2-chloroethylmorpholine under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to enhance yield and purity. This includes controlling temperature, reaction time, and the use of catalysts or solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
2-fluoro-N-[2-(4-methylphenyl)-2-(morpholin-4-yl)ethyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom in the benzamide ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides with different functional groups.
Scientific Research Applications
2-fluoro-N-[2-(4-methylphenyl)-2-(morpholin-4-yl)ethyl]benzamide has various applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, such as enzymes or receptors.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-fluoro-N-[2-(4-methylphenyl)-2-(morpholin-4-yl)ethyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and morpholine ring play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways and molecular targets may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-fluoro-4-methylphenol
- 2-bromobenzamide
- N-(4-methylphenyl)benzamide
Uniqueness
2-fluoro-N-[2-(4-methylphenyl)-2-(morpholin-4-yl)ethyl]benzamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity
Properties
Molecular Formula |
C20H23FN2O2 |
---|---|
Molecular Weight |
342.4 g/mol |
IUPAC Name |
2-fluoro-N-[2-(4-methylphenyl)-2-morpholin-4-ylethyl]benzamide |
InChI |
InChI=1S/C20H23FN2O2/c1-15-6-8-16(9-7-15)19(23-10-12-25-13-11-23)14-22-20(24)17-4-2-3-5-18(17)21/h2-9,19H,10-14H2,1H3,(H,22,24) |
InChI Key |
HOWAGXDRBDUMFW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(CNC(=O)C2=CC=CC=C2F)N3CCOCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.